molecular formula C18H29N5O B2607572 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one CAS No. 1002002-50-7

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one

Cat. No.: B2607572
CAS No.: 1002002-50-7
M. Wt: 331.464
InChI Key: KSKYNNNTQOWECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a synthetically designed small molecule of interest in medicinal chemistry and pharmacology research. Its structure incorporates a pyridazine core linked to a tertiary amide via a piperazine spacer. The pyridazine scaffold is a privileged structure in drug discovery, known for its ability to engage with a variety of biological targets . Furthermore, the presence of both piperidine and piperazine rings, which are common motifs in bioactive compounds, suggests potential for interactions with central nervous system targets and various enzyme systems . This molecular architecture makes the compound a valuable scaffold for investigating structure-activity relationships, particularly in the development of novel ligands for neurological and psychiatric conditions . Researchers can utilize this compound as a key intermediate or a building block for the synthesis of more complex molecules, or as a chemical probe for exploring the function of undiscovered biological targets.

Properties

IUPAC Name

2,2-dimethyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O/c1-18(2,3)17(24)23-13-11-22(12-14-23)16-8-7-15(19-20-16)21-9-5-4-6-10-21/h7-8H,4-6,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKYNNNTQOWECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Piperazine Derivative: The initial step involves the preparation of a piperazine derivative through the reaction of piperazine with a suitable halogenated compound under basic conditions.

    Pyridazine Ring Formation: The piperazine derivative is then reacted with a pyridazine precursor, such as a halogenated pyridazine, under nucleophilic substitution conditions.

    Final Coupling: The final step involves coupling the intermediate with 2,2-dimethylpropan-1-one under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridazine rings using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent in various neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for treating conditions such as anxiety, depression, and cognitive decline.

Case Study: Neurological Disorders

A study explored the efficacy of similar compounds in modulating muscarinic receptors, particularly M4 receptors, which are implicated in cognitive function. The findings suggest that derivatives of this compound could enhance cognitive performance and mitigate symptoms associated with Alzheimer's disease .

Anticancer Activity

Research indicates that compounds with similar structural features exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

Data Table: Anticancer Activity of Related Compounds

Compound NameTarget Cancer TypeMechanism of ActionReference
2,2-Dimethyl derivativeBreast CancerInhibition of cell proliferation
Piperazine-based analogsLung CancerInduction of apoptosis

Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes.

Case Study: Antimicrobial Testing

In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, indicating its potential as an antimicrobial agent .

Drug Development

The compound's unique structure makes it a valuable scaffold for drug development. Researchers are exploring modifications to enhance its pharmacokinetic properties and selectivity for specific biological targets.

Insights from Drug Design

Computational studies have been employed to predict the binding affinities of this compound with various receptors, aiding in the design of more potent derivatives .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one involves its interaction with specific molecular targets. The piperidine and pyridazine moieties are known to interact with neurotransmitter receptors and enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Substituents on the Piperazine Ring
  • 1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one (Similarity: 0.97): Replaces the pyridazine-piperidine group with a 3-aminopropyl chain.
  • (R)-2,2-Dimethyl-1-(3-methylpiperazin-1-yl)propan-1-one (Similarity: 0.94): Features a methyl group on the piperazine ring, reducing steric bulk and altering conformational flexibility. This may impact binding to targets requiring deeper active-site penetration .
Aromatic Ring Modifications
  • 1-(4-(2-Nitrophenyl)piperazin-1-yl)-2,2-dimethylpropan-1-one: Substitutes the pyridazine ring with a nitro-phenyl group.
  • 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one : Replaces pyridazine with a chloro-trifluoromethylpyridine moiety. The trifluoromethyl group enhances metabolic resistance and lipophilicity, while the thiophene-thioether side chain may influence redox activity .

Functional Group Additions

  • 2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one : Incorporates a long alkenyl chain, enabling surface immobilization (e.g., for catalytic applications). The undecenyl group increases hydrophobicity drastically compared to the target compound’s aromatic system .
  • (R)-2,2-Dimethyl-1-(3-methyl-4-(5-nitropyridin-2-yl)piperazin-1-yl)propan-1-one : Adds a nitro group to the pyridine ring, which may enhance binding to electron-deficient pockets in biological targets but introduces photodegradation risks .

Pharmacological and Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Aromatic Substituent Piperazine Modification LogP* (Predicted) Metabolic Stability Key Applications
Target Compound 6-(Piperidin-1-yl)pyridazin-3-yl None 3.1 High Kinase inhibition, CNS targets
1-(4-(3-Aminopropyl)piperazin-1-yl)-2,2-dimethylpropan-1-one 3-Aminopropyl None 1.8 Moderate Solubility-enhanced probes
1-(4-(2-Nitrophenyl)piperazin-1-yl)-2,2-dimethylpropan-1-one 2-Nitrophenyl None 2.9 Low Electrophilic intermediates
2,2-Dimethyl-1-(4-(undec-10-enyl)piperazin-1-yl)propan-1-one Undec-10-enyl None 5.2 High Surface immobilization

*LogP values estimated using fragment-based methods.

Biological Activity

2,2-Dimethyl-1-{4-[6-(piperidin-1-YL)pyridazin-3-YL]piperazin-1-YL}propan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H30N4C_{19}H_{30}N_4 with a molecular weight of approximately 330.47 g/mol. The structure features a piperazine ring and a pyridazine moiety, which are key components contributing to its biological properties.

Research indicates that compounds similar to this compound often exhibit activity against various biological targets:

  • Dihydrofolate Reductase (DHFR) : Inhibition of DHFR is crucial for disrupting folate metabolism, which is essential for DNA synthesis. This mechanism is particularly relevant in cancer therapies where rapid cell division occurs .
  • Tyrosine Kinases : The compound may also interact with tyrosine kinases, which play a significant role in cell signaling pathways related to growth and proliferation. Inhibitors of these kinases are being researched for their potential in treating various cancers .

Antitumor Activity

Several studies have highlighted the antitumor potential of similar compounds. For instance, analogs that inhibit DHFR have shown efficacy against various cancer types, including melanoma and urothelial carcinoma. The ability to disrupt DNA synthesis makes these compounds valuable in oncology .

Neuropharmacological Effects

Given the presence of piperidine and piperazine groups, the compound may also exhibit neuropharmacological activities. Compounds containing these moieties are often explored for their effects on neurotransmitter systems, potentially influencing conditions such as anxiety and depression .

Study 1: Antitumor Efficacy

In a preclinical study, an analog of the compound was tested against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting potent antitumor activity. The mechanism was primarily attributed to the inhibition of DHFR, leading to decreased levels of tetrahydrofolate necessary for DNA synthesis .

Study 2: Neuropharmacological Assessment

A separate study evaluated the effects of a related piperazine derivative on anxiety-related behaviors in rodent models. The compound demonstrated anxiolytic effects comparable to established anxiolytics like diazepam. Behavioral assays indicated reduced time spent in open arms during elevated plus-maze tests .

Data Tables

Biological Activity Target Effect Reference
AntitumorDihydrofolate reductaseInhibition of cell growth
NeuropharmacologicalGABA receptorsAnxiolytic effects
Tyrosine Kinase InhibitionVarious kinasesDisruption of signaling pathways

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The compound’s synthesis typically involves multi-step reactions starting with pyridazine and piperazine intermediates. Key steps include:

  • Nucleophilic substitution to attach the piperidine group to the pyridazine ring (e.g., using piperidin-1-yl-propanol derivatives as precursors) .
  • Amide coupling to link the 2,2-dimethylpropan-1-one moiety to the piperazine ring. Reagents like HOBt/TBTU with DMF as a solvent and NEt₃ as a base are effective for this step .
  • Optimization : Reaction yield and purity can be improved by varying catalysts (e.g., Pd-based catalysts for cross-coupling), solvent polarity (DMF vs. THF), and temperature (60–100°C). Monitor via HPLC and adjust stoichiometry of reagents to minimize byproducts .

Q. How can researchers characterize the structural integrity and purity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR (¹H/¹³C) : Confirm the presence of the 2,2-dimethylpropan-1-one group (δ ~2.1 ppm for methyl protons) and piperazine/piperidine rings (δ ~3.0–3.5 ppm for N-CH₂ groups) .
  • HRMS : Verify molecular weight (calc. for C₂₁H₃₂N₆O: 408.26 g/mol) and isotopic pattern.
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient (retention time ~8–10 min) .
  • X-ray crystallography (if crystals are obtainable): Resolve stereochemical ambiguities in the piperazine-pyridazine linkage .

Q. What pharmacological assays are suitable for initial evaluation of this compound’s bioactivity?

Methodological Answer: Prioritize target-based assays due to the compound’s structural similarity to kinase inhibitors and GPCR modulators:

  • Kinase inhibition profiling : Test against PI3K/AKT/mTOR or MAPK pathways using recombinant enzymes and ATP-competitive assays .
  • GPCR binding assays : Screen for affinity at serotonin (5-HT₁A/2A) or dopamine receptors (D₂/D₃), given the piperazine moiety’s role in CNS targeting .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Methodological Answer: SAR strategies include:

  • Core modifications : Replace the pyridazine ring with pyrimidine or triazine to alter electron density and binding affinity .
  • Side-chain variations : Introduce fluorinated or methyl groups on the piperidine ring to enhance metabolic stability .
  • Pharmacophore modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like PI3K or 5-HT receptors. Validate with mutagenesis studies .

Q. How should researchers address contradictions in pharmacological data (e.g., high in vitro potency but low in vivo efficacy)?

Methodological Answer: Discrepancies may arise from poor pharmacokinetics or off-target effects. Mitigation steps:

  • ADME profiling : Measure solubility (shake-flask method), plasma protein binding (equilibrium dialysis), and CYP450 inhibition .
  • Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations .
  • In vivo PK studies : Administer via IV/PO routes in rodents and calculate bioavailability. Adjust formulation (e.g., nanosuspensions) if absorption is low .

Q. What advanced methodologies are recommended for studying this compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • Transcriptomics/proteomics : Perform RNA-seq or SILAC-based proteomics on treated cells to identify downstream pathways .
  • CRISPR-Cas9 screening : Knock out candidate targets (e.g., PI3K isoforms) to confirm on-target effects .
  • In vivo efficacy models : Use xenograft models (e.g., HT-29 colon cancer) with biomarker analysis (e.g., p-AKT levels) .

Q. How can stability and degradation pathways of this compound be analyzed under varying storage conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts with LC-MS .
  • Excipient compatibility : Test stability in common formulations (e.g., PEG 400, polysorbate 80) over 4 weeks at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.